molecular formula C6H7NO3S B587902 Sulfanilic Acid-d4 CAS No. 1235219-21-2

Sulfanilic Acid-d4

Cat. No.: B587902
CAS No.: 1235219-21-2
M. Wt: 177.21
InChI Key: HVBSAKJJOYLTQU-RHQRLBAQSA-N
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Description

Sulfanilic Acid-d4 is a deuterated form of sulfanilic acid, where four hydrogen atoms are replaced by deuterium. This compound is often used in various scientific research applications due to its unique properties. Sulfanilic acid itself is a white-gray solid, known for its stability and amphiprotic nature, meaning it can act as both an acid and a base.

Scientific Research Applications

Sulfanilic Acid-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Target of Action

Sulfanilic Acid-d4, also known as p-aminobenzenesulfonic acid, primarily targets the synthesis of 1-amidoalkyl-2-naphthols . It acts as a versatile catalyst in the synthesis of these compounds, which have been shown to exhibit various biological activities .

Mode of Action

The compound interacts with its targets through a one-pot three-component condensation reaction of β-naphthol with various aromatic aldehydes and amides . This interaction results in the synthesis of 1-amidoalkyl-2-naphthols, which can be further converted to biologically active 1-aminoalkyl-2-naphthols derivatives .

Biochemical Pathways

The biochemical pathways affected by this compound involve the conversion of 1-amidoalkyl-2-naphthols to biologically active 1-aminoalkyl-2-naphthols derivatives . These derivatives exhibit depressor and bradycardic activities in humans . Additionally, 1-amidoalkyl-2-naphthols can also be converted to 1, 3-oxazine derivatives, which have widespread areas of useful biological activities .

Pharmacokinetics

The electronic, discrete water solvation, and vibrational properties of zwitterionic sulfanilic acid have been thoroughly investigated . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of this compound’s action is the synthesis of 1-amidoalkyl-2-naphthols, which can be further converted to biologically active compounds . These compounds have various biological activities, including depressor and bradycardic activities in humans . They can also be converted to 1, 3-oxazine derivatives, which have antibiotic, antitumor, antipsychotic, antimalarial, antianginal, antihypertensive, and antibacterial activities .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound has been shown to be an effective catalyst under solvent-free conditions . Additionally, the compound’s zwitterionic structure could potentially influence its action, efficacy, and stability in different environments .

Safety and Hazards

Sulfanilic acid may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

Future Directions

Sulfanilic Acid-d4 finds extensive applications in scientific research. Its versatility allows for investigations in diverse fields like pharmaceuticals, environmental analysis, and organic synthesis. It is also identified as a promising organic compound possessing nonlinear optical (NLO) property, making it a good candidate for optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfanilic Acid-d4 can be synthesized through the sulfonation of aniline-d4 with concentrated sulfuric acid. The reaction proceeds via the formation of phenylsulfamic acid-d4, which is a zwitterion with a nitrogen-sulfur bond. The reaction conditions typically involve heating the mixture to facilitate the sulfonation process .

Industrial Production Methods

In industrial settings, the production of sulfanilic acid involves the same sulfonation process but on a larger scale. The reaction is carried out in batch reactors, where aniline-d4 is treated with sulfuric acid under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Sulfanilic Acid-d4 undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfanilic acid derivatives.

    Reduction: It can be reduced to form aniline-d4.

    Substitution: It can undergo electrophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like chlorosulfonic acid or bromine.

Major Products Formed

Comparison with Similar Compounds

Sulfanilic Acid-d4 can be compared with other similar compounds such as:

    Sulfanilic Acid: The non-deuterated form, which has similar chemical properties but different isotopic composition.

    Aniline-d4: A deuterated form of aniline, which is a precursor in the synthesis of this compound.

    Phenylsulfamic Acid-d4: An intermediate in the synthesis of this compound.

The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in studies involving isotopic labeling and tracing .

Properties

IUPAC Name

4-amino-2,3,5,6-tetradeuteriobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBSAKJJOYLTQU-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673713
Record name 4-Amino(~2~H_4_)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235219-21-2
Record name 4-Amino(~2~H_4_)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

32.3 parts of 4,5-dichloro-1-(N'-difluorotriazin-2'-ylaminoethyl)-pyridaz-6-one are dissolved in 150 parts by volume of N-methylpyrrolidone, and the solution is added dropwise at 40° C. to a neutral aqueous solution of 26.8 g of 1,4-phenylenediamine-2,5-disulfonic acid. The pH is then kept at 6 for 4 hours with a little sodium bicarbonate. The mixture is then cooled to 0° C. with ice and diazotized with sodium nitrite in the presence of hydrochloric acid, and the resulting diazo suspension is added to a suspension of the red monoazo dye obtained from 17.3 parts of aniline-4-sulfonic acid and 31.3 parts of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid by a method similar to that described in Example 1. Coupling is completed overnight at pH 5.5-6, and the product is precipitated with 250 parts of sodium chloride, filtered off and dried under mild conditions to give the dye of the formula ##STR55## in the form of a black powder, which dyes cotton in navy hues possessing generally good fastness properties.
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4,5-dichloro-1-(N'-difluorotriazin-2'-ylaminoethyl)-pyridaz-6-one
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Synthesis routes and methods II

Procedure details

47.8 parts of 2-amino-5-hydroxynaphthalene-7-sulfonic acid are stirred into 500 parts of water at 25° C. and are dissolved by the addition of 22 parts of a 30% by weight solution of sodium hydroxide. To this solution is added 26.8 parts of 2,4,6-trifluoropyrimidine dropwise over a 30 minute period. At the same time a 20% of sodium carbonate solution is added to this mixture continuously in order to maintain the pH of the mixture at 4-5. The reaction temperature is increased to 40-45° C. The end point of the reaction is determined using chromatographic techniques. The resultant suspension is cooled to 20-25° C. and poured onto a diazonium salt solution which is formed of 34.6 parts of 4-aminobenzene-sulfonic acid and 50 parts by volume of 4 N sodium nitrite solution at 0-5° C. and a pH of 1. During the coupling reaction the pH is maintained at 6-7 by continuously adding 20% sodium carbonate solution. The monoazo compound thus formed is salted-out using conventional methods, filtered and dried at 60° C. under vacuum. The product has the formula ##STR8##
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Synthesis routes and methods III

Procedure details

247.7 g (2.525 mols) of aniline are reacted in 500 ml of sulpholane with 245.3 g (2.50 mols) of 100% strength H2SO4, as described in Example 1. A yield of p-sulphanilic acid of 95.9% is obtained.
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Synthesis routes and methods IV

Procedure details

651.7 g (7.0 mol) of aniline in 1400 ml of o-dichlorobenzene were introduced into a 4 enamel stirring autoclave and 686.7 g (7.0 mol) of 100% sulphuric acid were added with stirring. The autoclave was then closed and the reaction mixture was heated to 200° C. with stirring. After 21/2 hours reaction time, the reaction mixture was cooled, poured into 1000 ml of water with stirring and neutralized with sodium hydroxide solution. Two liquid phases were obtained. After replenishing the aniline to the abovementioned value, the organic phase was added to a further batch. Pure p-sulphanilic acid was obtained from the aqueous phase by acidification using sulphuric acid. The yield amounted to 64.2%.
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Synthesis routes and methods V

Procedure details

25.3 parts of 3-acetylamino-1-aminobenzene-6-sulphonic acid are diazotised in 500 parts of water with hydrochloric acid and sodium nitrite. The resultant strongly acid diazo comppound is treated with 32 parts of 1-amino-8-hydroxy-naphthalene-3,6-disulphonic acid in the form of the monosodium salt and the mixture is stirred at room temperature until no more diazo compound can be detected. The coupling mixture is then neutralised with sodium hydroxide solution, treated first with 20 parts of sodium bicarbonate and then with the diazo compound obtained from 17.3 parts of sulphanilic acid. After termination of the coupling, sufficient sodium hydroxide is added to give a 6 % solution and this is heated for 2 hours to 90°C in order to split off the acetyl group. After acidification with hydrochloric acid, the aminazo dye is precipitated with sodium chloride, filtered off and again dissolved neutral in 1000 parts of water with the addition of sodium carbonate. A solution of 18.5 parts of cyanuric chloride in 80 parts of acetone is added and the mixture is stirred for 2 hours between 0° and 10°C, the pH being kept between 5 and 6 by the dropwise addition of a dilute sodium hydroxide solution. Then an aqueous solution of 5.4 parts of 1,3-diaminobenzene is added and the reaction mixture is stirred for 2 hours between 30° and 40°C, the pH being kept between 6 and 7. After termination of the condensation, the resultant dye is salted out, filtered off and dried. It dyes cellulose fibres in strong, greenish blue shades. The dye has the formula ##SPC10##
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